molecular formula C6H9N3O B13175483 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one

1-(4-Amino-1H-pyrazol-1-YL)propan-2-one

Cat. No.: B13175483
M. Wt: 139.16 g/mol
InChI Key: LSAVKAJWPOBHBT-UHFFFAOYSA-N
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Description

1-(4-Amino-1H-pyrazol-1-YL)propan-2-one is a pyrazole-derived compound featuring a propan-2-one (acetone) moiety attached to the 1-position of a 4-amino-substituted pyrazole ring. The amino group at the 4-position of the pyrazole ring imparts electron-donating properties, enhancing solubility and reactivity compared to non-polar substituents. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Pyrazole derivatives are widely studied for their biological activities (e.g., antimicrobial, antitumor) and applications in high-energy materials .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(4-aminopyrazol-1-yl)propan-2-one

InChI

InChI=1S/C6H9N3O/c1-5(10)3-9-4-6(7)2-8-9/h2,4H,3,7H2,1H3

InChI Key

LSAVKAJWPOBHBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=C(C=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one typically involves the reaction of 4-amino-1H-pyrazole with a suitable ketone, such as acetone, under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Amino-1H-pyrazol-1-YL)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural features, properties, and applications of 1-(4-Amino-1H-pyrazol-1-YL)propan-2-one and analogous compounds:

Compound Name Substituents on Pyrazole Ketone Position Key Properties Applications References
This compound 4-amino Propan-2-one High solubility, moderate stability Pharmaceuticals, intermediates
1-(4-Chloro-3,5-dimethylpyrazol-1-yl)propan-2-one 4-chloro, 3,5-dimethyl Propan-2-one Lipophilic, stable Agrochemicals, industrial synthesis
1-(3,4,5-Trinitro-1H-pyrazol-1-yl)propan-2-one 3,4,5-trinitro Propan-2-one High-energy, sensitive to decomposition Explosives, propellants
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one 3-(4-Cl-phenyl), 5-(isopropyl-phenyl) Propan-1-one Bulky substituents, rigid structure Antitumor, antimicrobial agents
1-(Furan-2-yl)propan-2-one Furan ring (O-heterocycle) Propan-2-one Polar, lower thermal stability Green chemistry, solvent intermediates

Key Findings:

Electronic Effects: The 4-amino group in the target compound enhances nucleophilicity and solubility, making it suitable for pharmaceutical synthesis . In contrast, nitro groups (e.g., in 1-(3,4,5-trinitro-1H-pyrazol-1-yl)propan-2-one) increase electron-withdrawing effects, stabilizing negative charges but reducing thermal stability . Chloro and methyl substituents (e.g., 1-(4-Chloro-3,5-dimethylpyrazol-1-yl)propan-2-one) improve lipophilicity, favoring membrane penetration in agrochemicals .

Structural Variations :

  • The position of the ketone (propan-1-one vs. propan-2-one) influences molecular conformation. For example, the propan-1-one derivative in adopts a planar conformation due to conjugation with the pyrazole ring, enhancing interactions with biological targets .

Biological vs. Energetic Applications: Amino-substituted pyrazoles are prioritized in drug design (e.g., antitumor activity in ), while nitro derivatives are tailored for energetic materials due to their high density and detonation velocity .

Heterocyclic Replacements :

  • Replacing pyrazole with furan (e.g., 1-(Furan-2-yl)propan-2-one) alters aromaticity and electronic properties, shifting applications toward green chemistry and biodegradable solvents .

Computational and Experimental Insights

  • Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP) with exact-exchange terms () predict electronic properties and reaction pathways for pyrazole derivatives .
  • Wavefunction Analysis : Tools like Multiwfn () enable detailed analysis of electron localization and bond orders, critical for understanding reactivity .
  • Crystallography : SHELX programs () are widely used to determine crystal structures of pyrazole derivatives, aiding in structure-activity relationship studies .

Biological Activity

1-(4-Amino-1H-pyrazol-1-YL)propan-2-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article explores these aspects in detail, supported by relevant data and findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C5H8N4OC_5H_8N_4O, and its structure features an amino group at the 4-position of the pyrazole ring, which enhances its reactivity and potential for forming hydrogen bonds. This unique structure allows for interactions with various biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator of certain pathways, leading to desired biological effects such as antimicrobial or anticancer activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of this compound possess effective antibacterial activity against various pathogens.

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
7b0.22 - 0.25 µg/mLBactericidal
4aNot specifiedAntimicrobial
5aNot specifiedAntimicrobial

The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, showing promising results against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of this compound has also been investigated, with studies indicating its ability to inhibit cancer cell proliferation. In a study involving A549 human lung adenocarcinoma cells, the compound demonstrated cytotoxic effects comparable to standard chemotherapeutic agents.

CompoundCell LineViability Post-Treatment (%)Activity Type
Compound 6A54964Cytotoxic
Compound 7A54961Cytotoxic

These results suggest that modifications to the pyrazole structure can significantly influence its anticancer activity .

Enzyme Inhibition Studies

In biochemical assays, this compound has been utilized to investigate enzyme activities and protein interactions. The compound's ability to modulate enzyme functions highlights its potential as a lead compound in drug discovery.

Case Studies

Several case studies have highlighted the versatility of pyrazole derivatives, including this compound:

  • Case Study 1 : A study focused on synthesizing novel pyrazole derivatives revealed that compounds similar to this compound exhibited enhanced reactivity and biological activity when combined with various substituents .
  • Case Study 2 : Another investigation into the structure-activity relationship (SAR) of pyrazole derivatives indicated that modifications at the amino position could lead to improved antimicrobial efficacy .

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